4-amino-5-(piperazin-1-yl)-1,2-dihydropyrimidin-2-one dihydrochloride
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Overview
Description
4-amino-5-(piperazin-1-yl)-1,2-dihydropyrimidin-2-one dihydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrimidine ring substituted with an amino group and a piperazine moiety, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(piperazin-1-yl)-1,2-dihydropyrimidin-2-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-5-(piperazin-1-yl)pyrimidine with suitable reagents to form the dihydropyrimidinone structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like purification through recrystallization and drying under vacuum to obtain the dihydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(piperazin-1-yl)-1,2-dihydropyrimidin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or piperazine groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
4-amino-5-(piperazin-1-yl)-1,2-dihydropyrimidin-2-one dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-amino-5-(piperazin-1-yl)-1,2-dihydropyrimidin-2-one dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also pyrimidine derivatives with potential medicinal applications.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar pyrimidine core and are known for their biological activities.
Uniqueness
4-amino-5-(piperazin-1-yl)-1,2-dihydropyrimidin-2-one dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a piperazine moiety makes it a versatile scaffold for drug development, offering opportunities for further functionalization and optimization .
Properties
CAS No. |
1803596-81-7 |
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Molecular Formula |
C8H15Cl2N5O |
Molecular Weight |
268.1 |
Purity |
90 |
Origin of Product |
United States |
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